molecular formula C7H9BrN2O2 B1581271 ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 6076-14-8

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1581271
CAS RN: 6076-14-8
M. Wt: 233.06 g/mol
InChI Key: GNTNGOQWBKVXKE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H9BrN2O2/c1-3-12-7 (11)6-5 (8)4 (2)9-10-6/h3H2,1-2H3, (H,9,10) .


Chemical Reactions Analysis

4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . It’s also known to undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 233.06 . The boiling point of this compound is between 131-133 degrees Celsius .

Scientific Research Applications

  • Corrosion Inhibition : Pyrazole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, have been studied for their corrosion inhibition properties. For instance, Dohare et al. (2017) investigated the use of similar pyrazole derivatives as corrosion inhibitors for mild steel in the industrial pickling process. Their findings revealed that these compounds effectively inhibit corrosion, demonstrating high efficiency and adherence to the Langmuir adsorption isotherm (Dohare, Ansari, Quraishi, & Obot, 2017).

  • Synthesis of Heterocyclic Compounds : Research by Ghaedi et al. (2015) focused on the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. They demonstrated the utility of pyrazole-5-amine derivatives in preparing N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

  • Synthesis of Bromomethylpyrazole Nucleosides : García-López et al. (1979) explored the synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. Their work highlighted the potential of these compounds in medicinal chemistry (García-López, Herranz, & Alonso, 1979).

  • Metal Coordination Polymers : Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. Their study contributes to the understanding of the structural diversity and properties of these polymers (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Safety precautions include avoiding contact with skin and eyes, wearing impervious gloves and safety glasses, and using dry clean up procedures to avoid generating dust .

Future Directions

Pyrazoles, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Their popularity has skyrocketed since the early 1990s, and they are expected to remain a significant area of research in the future .

properties

IUPAC Name

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTNGOQWBKVXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346885
Record name ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

6076-14-8
Record name ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (3.24 g) in CH3CN (25 mL) was treated with N-bromosuccinimide (3.92 g) at 0° C. The solution was stirred at room temperature for 2 hours. The solvent was removed, and the residue was purified by flash chromatography on silica gel (ethyl acetate in hexanes) to give the title compound. 1H NMR (500 MHz, DMSO-d6): 13.61 (s, 1H), 4.27 (q, J=6.75 Hz, 2H), 2.21 (s, 3H), 1.28 (t, J=7.06 Hz, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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